Dimethyl(triphenylmethyl)silanol
Description
Dimethyl(triphenylmethyl)silanol is an organosilicon compound characterized by a silanol (-SiOH) functional group bonded to a dimethyl group and a bulky triphenylmethyl (trityl) substituent. Its molecular formula is C₂₁H₂₂OSi, with a molecular weight of ~318.5 g/mol. The triphenylmethyl group imparts significant steric hindrance, influencing its chemical reactivity, stability, and physical properties. Silanols like this are critical in cross-coupling reactions, polymer chemistry, and materials science due to their ability to form siloxane bonds (Si-O-Si) and participate in catalytic cycles . The acidity of the silanol group (pKa ~13–14) is higher than analogous alcohols, enabling deprotonation under mild conditions, which is advantageous in synthetic applications .
Properties
CAS No. |
62092-98-2 |
|---|---|
Molecular Formula |
C21H22OSi |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
hydroxy-dimethyl-tritylsilane |
InChI |
InChI=1S/C21H22OSi/c1-23(2,22)21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,22H,1-2H3 |
InChI Key |
HAHBLGTXAHQGHB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(triphenylmethyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of the corresponding chlorosilane. The reaction typically proceeds as follows: [ \text{(C}_6\text{H}_5)_3\text{C-Si(CH}_3)_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{(C}_6\text{H}_5)_3\text{C-Si(CH}_3)_2\text{OH} + \text{HCl} ] This reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. One such method is the oxidation of the corresponding hydrosilane using oxidizing agents like potassium permanganate or hydrogen peroxide . This method offers the advantage of producing the silanol in high yields and with fewer by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(triphenylmethyl)silanol undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form silanones.
Reduction: The compound can be reduced to the corresponding hydrosilane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Silanones.
Reduction: Hydrosilanes.
Substitution: Silanes with various functional groups.
Scientific Research Applications
Dimethyl(triphenylmethyl)silanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of dimethyl(triphenylmethyl)silanol involves its ability to form strong bonds with various substrates. The silicon atom in the compound can interact with oxygen, nitrogen, and other electronegative atoms, facilitating the formation of stable complexes. These interactions are crucial in applications such as catalysis and material science .
Comparison with Similar Compounds
Key Observations :
- Steric Effects: The triphenylmethyl group in this compound drastically increases molecular weight and steric bulk compared to smaller substituents (e.g., methylphenyl or thienyl). This hinders accessibility of the silanol group in reactions .
- Acidity: Silanols generally exhibit higher acidity than alcohols due to electronegativity differences (Si vs. C). This compound’s pKa is comparable to tert-butyldimethylsilanol (~14) but lower than tert-butyl alcohol (pKa 19) .
- Physical State : Bulky substituents (e.g., triphenylmethyl) favor solid states, whereas smaller groups (e.g., methylphenyl) result in liquids .
Reactivity in Cross-Coupling Reactions
Silanols serve as nucleophiles in palladium-catalyzed cross-coupling reactions. Reactivity trends depend on substituent electronic and steric effects:
Key Findings :
- Arylsilanolates (e.g., dimethyl(aryl)silanol) are less reactive than alkenyl/alkynylsilanolates, requiring strong bases (Cs₂CO₃) and elevated temperatures .
- The triphenylmethyl group’s steric bulk likely further reduces reactivity, necessitating tailored catalysts (e.g., bulky phosphine ligands) to mitigate low yields .
Hydrolytic Stability and Condensation
Silanol condensation (SiOH → Si-O-Si) is influenced by substituent sterics and electronic effects:
Key Insights :
- This compound’s bulky triphenylmethyl group inhibits condensation by sterically shielding the silanol group, enhancing stability compared to unhindered silanols like dimethylsilanediol .
- In contrast, silica-supported silanols (e.g., in MCM-41) undergo condensation unless functionalized with hydrophobic groups (e.g., trimethylsilyl) .
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